IKr Inhibition Potency: SB-237376 vs. Clinical Class III Antiarrhythmics
SB-237376 inhibits IKr with an IC50 of 0.42 μM, placing it intermediate in potency between dofetilide (IC50: 0.001–0.002 μM) and sotalol (IC50: 5.1–7.2 mM) [1][2][3][4]. This moderate IKr blockade, combined with L-type calcium channel antagonism at higher concentrations, yields a distinct electrophysiologic profile not achievable with either high-potency selective IKr blockers or weak non-selective agents.
| Evidence Dimension | IKr Inhibition IC50 |
|---|---|
| Target Compound Data | 0.42 μM |
| Comparator Or Baseline | Dofetilide: 0.001–0.002 μM; dl-Sotalol: 5,100–7,200 μM |
| Quantified Difference | SB-237376 is ~210–420× less potent than dofetilide and ~12,000–17,000× more potent than sotalol at IKr |
| Conditions | Patch clamp electrophysiology; canine and rabbit ventricular myocytes; expressed hERG channel |
Why This Matters
This intermediate IKr potency, when paired with calcium channel blockade, creates a unique therapeutic window that pure IKr blockers cannot replicate.
- [1] Xu X, Yan GX, Wu Y, Liu T, Kowey PR. Electrophysiologic effects of SB-237376: a new antiarrhythmic compound with dual potassium and calcium channel blocking action. J Cardiovasc Pharmacol. 2003 Mar;41(3):414-21. View Source
- [2] Crumb WJ, Vicente J, Johannesen L, Strauss DG. An evaluation of 30 clinical drugs on the hERG potassium channel and its implications for cardiac safety. Table 2. J Pharmacol Toxicol Methods. 2016;81:230-238. Via PMC6738014. View Source
- [3] Lin C, Ke X, Cvetanovic I, Ranade V, Somberg J. The effect of high extracellular potassium on IKr inhibition by anti-arrhythmic agents. Pharmacology. 2007;108(1):18-27. View Source
- [4] Effektivitt und Proarrhythmie bei der pharmakologischen Behandlung des vagal induzierten Vorhofflimmerns. Infona. View Source
